molecular formula C18H16ClN3O4S2 B2837342 N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide CAS No. 1351604-79-9

N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide

Cat. No.: B2837342
CAS No.: 1351604-79-9
M. Wt: 437.91
InChI Key: XAUIYEJSHLVTFL-UHFFFAOYSA-N
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Description

N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a sophisticated chemical intermediate designed for pharmaceutical research and development. This compound features a 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core, a privileged scaffold recognized in medicinal chemistry for its potential to interact with various biological targets . The core structure is further functionalized with a (3-chloro-2-methylphenyl)sulfonyl group and a furan-2-carboxamide moiety. The sulfonamide group is a common pharmacophore that can contribute to binding affinity and selectivity, particularly in enzyme inhibition. The furan carboxamide adds hydrogen-bonding potential and modulates the molecule's physicochemical properties. As a complex molecular building block, this reagent is primarily valuable for constructing novel chemical libraries, exploring structure-activity relationships (SAR) in drug discovery programs, and developing potential therapeutic agents. Its structure suggests potential utility in synthesizing protease inhibitors, kinase inhibitors, or receptor modulators. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material using appropriate safety protocols.

Properties

IUPAC Name

N-[5-(3-chloro-2-methylphenyl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4S2/c1-11-12(19)4-2-6-16(11)28(24,25)22-8-7-13-15(10-22)27-18(20-13)21-17(23)14-5-3-9-26-14/h2-6,9H,7-8,10H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUIYEJSHLVTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with a thiazolopyridine derivative under controlled conditions to form the sulfonyl-thiazolopyridine intermediate. This intermediate is then reacted with furan-2-carboxamide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving enzyme dysregulation.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For example, it has been identified as an inhibitor of the enzyme 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which plays a role in the regulation of glucocorticoid levels . By inhibiting this enzyme, the compound can modulate metabolic pathways and potentially exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Key Structural Analogues

The compound shares structural homology with derivatives bearing modifications in the sulfonyl aryl group or the carboxamide moiety. Notable analogues include:

N-{5-[(3-Chloro-4-fluorophenyl)sulfonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl}acetamide
  • Structural Differences :
    • Sulfonyl substituent: 3-Chloro-4-fluorophenyl vs. 3-chloro-2-methylphenyl in the target compound.
    • Carboxamide group: Acetamide vs. furan-2-carboxamide.
  • Implications: The electron-withdrawing fluorine atom in the 4-position may alter electronic properties and binding interactions compared to the methyl group in the 2-position of the target compound.
Compound 7 (from )
  • Key Findings :
    • NMR data (Table 2, Figure 6 in ) reveal that regions A (positions 39–44) and B (positions 29–36) exhibit significant chemical shift variability, directly correlating with substituent changes. For the target compound, analogous shifts in these regions could indicate how the 3-chloro-2-methylphenyl group or furan-2-carboxamide modifies electronic or steric properties .

Physicochemical and Functional Comparisons

Table 1: Comparative Properties of Target Compound and Analogues
Property Target Compound N-{5-[(3-Chloro-4-fluorophenyl)sulfonyl]-...acetamide Compound 7 (Reference)
Molecular Weight ~483.92 g/mol ~416.87 g/mol Not specified
Sulfonyl Substituent 3-Chloro-2-methylphenyl 3-Chloro-4-fluorophenyl Variable (Region A/B)
Carboxamide Group Furan-2-carboxamide Acetamide Not specified
Key NMR Shifts Hypothetical δ 7.5–8.2 (furan) δ 2.1 (acetamide CH3) δ variability in A/B
  • This could impact binding pocket interactions in biological targets .
  • Solubility and Stability : The furan-2-carboxamide group may enhance solubility in polar solvents relative to acetamide, though this is contingent on the furan’s electron density and hydrogen-bonding capacity.

Mechanistic Insights from Lumping Strategies

highlights the utility of grouping structurally similar compounds to predict behavior. Applying this to the target compound:

  • Reactivity : The thiazolo-pyridine core and sulfonamide group suggest shared reactivity with analogues, such as susceptibility to nucleophilic attack at the sulfonyl oxygen or oxidation of the thiazole sulfur.
  • Degradation Pathways : Lumping with acetamide or furan-containing analogues could streamline stability studies, as seen in the reduction of 13 reactions to 5 after lumping (Tables 3–4 in ) .

Research Findings and Implications

  • NMR Profiling : underscores the importance of regions A and B in NMR spectra for mapping substituent effects. For the target compound, synthetic modifications to the sulfonyl or carboxamide groups would likely manifest as chemical shift deviations in these regions, aiding structural validation .
  • The 3-chloro-2-methylphenyl group may confer selectivity over fluorinated analogues due to steric and electronic differences .

Q & A

Q. Table 1: Key Reaction Conditions for Sulfonylation

ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents decomposition
SolventAnhydrous DCMMinimizes hydrolysis
BaseTriethylamine (2.5 eq)Neutralizes HCl byproduct
Reaction Time4–6 hrsCompletes conversion
Reference :

Q. Table 2: Analytical Benchmarks for Quality Control

TechniqueTarget MetricAcceptable Range
HPLC Purity>98%95–98% requires repurification
HRMS Accuracy<5 ppm errorConfirms molecular formula
1^1H NMRMatches referenceValidates regiochemistry
Reference :

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